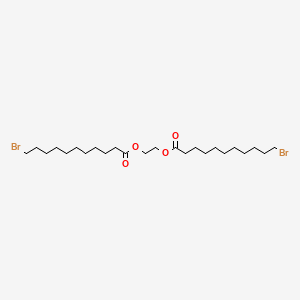
Ethylene di-11-bromoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene di-11-bromoundecanoate, also known as this compound, is a useful research compound. Its molecular formula is C24H44Br2O4 and its molecular weight is 556.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Ethylene di-11-bromoundecanoate has the molecular formula C24H44Br2O4. It is synthesized through the esterification of 11-bromoundecanoic acid with ethylene glycol. The compound is characterized by its crystalline structure, which has been studied using X-ray diffraction methods. The crystals exhibit a monoclinic structure with fully extended hydrocarbon chains, which is significant for its interaction with biological membranes .
Materials Science
This compound is utilized in the development of self-assembled monolayers (SAMs) for surface modification. SAMs are important for enhancing the properties of surfaces in microfluidics and sensing applications. The compound's ability to form stable films on various substrates makes it a candidate for improving adhesion and reducing friction in industrial applications .
Biological Studies
The compound serves as a model for studying the hydrophobic moieties of phospholipids, which are crucial in understanding membrane dynamics. Its structural properties allow researchers to explore how hydrophobic interactions influence membrane formation and stability .
Antimicrobial Activity : this compound has demonstrated antimicrobial properties, making it useful in dental materials where bacterial infection prevention is critical. Studies have shown that incorporating this compound into dental resins significantly reduces bacterial colonization compared to unmodified materials .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Research has indicated that derivatives of this compound can modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, studies on breast cancer cell lines have shown that compounds derived from this compound can inhibit AKT signaling, leading to enhanced apoptosis and reduced tumor growth .
Study on Antibacterial Efficacy
A specific study focused on the incorporation of this compound into dental resins demonstrated its antibacterial efficacy. The modified resins showed significant bacterial reduction compared to unmodified controls, underscoring the compound's potential in clinical applications for dental materials.
Research on Cancer Cell Lines
In another case study involving breast cancer cell lines, derivatives of this compound were shown to enhance the sensitivity of cancer cells to AKT degradation therapies. The results indicated that these derivatives could lead to more effective treatments by targeting specific molecular pathways involved in cancer cell survival.
Eigenschaften
CAS-Nummer |
39630-55-2 |
|---|---|
Molekularformel |
C24H44Br2O4 |
Molekulargewicht |
556.4 g/mol |
IUPAC-Name |
2-(11-bromoundecanoyloxy)ethyl 11-bromoundecanoate |
InChI |
InChI=1S/C24H44Br2O4/c25-19-15-11-7-3-1-5-9-13-17-23(27)29-21-22-30-24(28)18-14-10-6-2-4-8-12-16-20-26/h1-22H2 |
InChI-Schlüssel |
WXRQMWGPLXQEEX-UHFFFAOYSA-N |
SMILES |
C(CCCCCBr)CCCCC(=O)OCCOC(=O)CCCCCCCCCCBr |
Kanonische SMILES |
C(CCCCCBr)CCCCC(=O)OCCOC(=O)CCCCCCCCCCBr |
Key on ui other cas no. |
39630-55-2 |
Synonyme |
ethylene di-11-bromoundecanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















